4,4'-Difluorochalcone

概要

説明

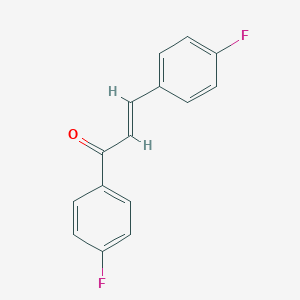

4,4’-Difluorochalcone is an organic compound with the molecular formula C15H10F2O. It belongs to the chalcone family, which is characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

準備方法

The most common method for synthesizing 4,4’-Difluorochalcone is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions typically include:

Reagents: Aryl methyl ketone, aryl aldehyde, and alcoholic alkali.

Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial production methods for 4,4’-Difluorochalcone may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Cyclocondensation Reactions with Hydrazine Derivatives

4,4'-Difluorochalcone undergoes cyclocondensation with hydrazine derivatives to form pyrazole and pyrazoline derivatives, which are structurally diverse and biologically relevant.

Key Reactions:

-

Reaction with phenylhydrazine : Forms 3,5-bis(4-fluorophenyl)-1-aryl-4,5-dihydro-1H-pyrazole derivatives.

-

Reaction with hydrazine hydrate : Produces 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde in formic/acetic/butyric acid.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of hydrazine on the chalcone’s carbonyl group, followed by cyclization and dehydration (Figure 1). Fluorine substituents stabilize intermediates through electron-withdrawing effects.

Reaction with Ammonium Acetate and Ethyl Cyanoacetate

This compound reacts with ethyl cyanoacetate and ammonium acetate to yield pyridine derivatives.

Example:

-

Synthesis of 4,6-bis(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Table 1: Pyridine Derivatives from this compound

| Product | Reagents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4,6-bis(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Ethyl cyanoacetate, NH<sub>4</sub>OAc | 68 | 265–268 |

| 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile | Malononitrile, NH<sub>4</sub>OAc | 73 | 204–206 |

Cyclization with Urea/Thiourea

Urea and thiourea facilitate the synthesis of pyrimidine derivatives under basic conditions.

Example:

-

Formation of 4,6-bis(4-fluorophenyl)pyrimidin-2-ol

Aldol Condensation with Acetoacetate Esters

This compound undergoes aldol condensation with acetoacetate esters to form cyclohexenone derivatives.

Example:

科学的研究の応用

Biological Activities

4,4'-Difluorochalcone and its derivatives have shown significant biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Bacillus subtilis and Streptococcus haemolyticus, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound has also shown activity against fungi such as Aspergillus niger and Candida albicans .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. Some derivatives of this compound demonstrated significant radical scavenging activity, indicating potential use in preventing oxidative stress-related diseases .

- Antidiabetic Effects : Chalcones are known for their potential in managing diabetes. Studies have shown that derivatives of this compound can inhibit enzymes like α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels in diabetic models .

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of various functionalized derivatives through reactions with different reagents. Notable methods include:

- Condensation Reactions : The compound can be condensed with hydrazine derivatives, o-phenylenediamine, and other nucleophiles to produce a range of functionalized chalcones. These derivatives are characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry .

- Characterization Techniques : The synthesized products undergo rigorous characterization to confirm their structures and assess their biological activities. Single crystal X-ray diffraction is also employed for specific derivatives to elucidate their molecular arrangements .

Therapeutic Potential

The therapeutic implications of this compound are vast:

- Cancer Therapy : Some studies suggest that chalcones can induce apoptosis in cancer cells and exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial in developing targeted cancer therapies .

- Anti-inflammatory Effects : Chalcones have been implicated in modulating inflammatory pathways. Research indicates that certain derivatives may inhibit pro-inflammatory cytokines, offering potential therapeutic avenues for inflammatory diseases .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Antibacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Bacillus subtilis | 22 |

| This compound | Streptococcus haemolyticus | 21 |

| This compound | Pseudomonas aeruginosa | 22 |

| This compound | Klebsiella pneumoniae | 21 |

Table 2: Antioxidant Activity (DPPH Scavenging Assay)

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Derivative A | 75% |

| Derivative B | 60% |

| Derivative C | 50% |

作用機序

The mechanism by which 4,4’-Difluorochalcone exerts its effects involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system is crucial for its biological activity, allowing it to participate in electron transfer reactions and interact with biological molecules. This interaction can lead to the modulation of cellular pathways, resulting in anti-inflammatory, anti-cancer, and anti-microbial effects.

類似化合物との比較

4,4’-Difluorochalcone can be compared with other chalcone derivatives, such as:

- 4,4’-Dichlorochalcone

- 4,4’-Dimethoxychalcone

- 4,4’-Dihydroxychalcone

These compounds share a similar structural framework but differ in the substituents on the aromatic rings. The presence of different substituents can significantly influence their chemical properties and biological activities. For example, compounds with electron-releasing groups like methoxy and hydroxyl exhibit higher antibacterial activity, while those with chloro, dichloro, bromo, and fluoro groups display increased antifungal activity .

4,4’-Difluorochalcone is unique due to the presence of fluorine atoms, which can enhance its chemical stability and biological activity compared to other chalcone derivatives.

生物活性

4,4'-Difluorochalcone is a synthetic compound belonging to the chalcone family, characterized by its two fluorine substituents at the para positions of the phenyl rings. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : C15H10F2O

- Molecular Weight : 252.24 g/mol

- Structure : The structure consists of a chalcone backbone with two fluorine atoms attached to one of the aromatic rings.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. A study evaluating various fluorinated chalcones found that this compound inhibited the growth of several cancer cell lines, demonstrating its potential as an anticancer agent. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as NF-κB and STAT3 .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (colon cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. It demonstrated significant antibacterial and antifungal activities in vitro. The compound was particularly effective against Gram-positive bacteria and certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation.

| Assay | Inhibition (%) at 100 µM |

|---|---|

| COX-1 | 75 |

| COX-2 | 80 |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S phase.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Direct inhibition of enzymes involved in inflammatory processes and microbial metabolism .

Case Studies

- Anticancer Activity in Colorectal Cancer : A study explored the effects of this compound on colorectal cancer cells (DLD-1). Results showed a significant reduction in cell viability and induction of apoptosis via mitochondrial pathways.

- Antimicrobial Efficacy Against Drug-resistant Strains : Research indicated that this compound was effective against drug-resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

特性

IUPAC Name |

(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBVDMNDUOURGI-XCVCLJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-56-3 | |

| Record name | 2805-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Difluorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4,4'-difluorochalcone a suitable monomer for synthesizing high molecular weight polymers?

A1: The research article highlights that the fluorine atoms located at the para position of the chalcone moiety in this compound are highly activated towards nucleophilic aromatic substitution. [] This enhanced reactivity allows for efficient polymerization with bisphenols in the presence of potassium carbonate, leading to the formation of high molecular weight poly(aryl ether chalcone)s. []

Q2: What are the potential advantages of using poly(aryl ether chalcone)s derived from this compound in optical applications?

A2: The synthesized polymers exhibit several promising properties for optical applications. Firstly, they possess high optical transparency with a cutoff wavelength below 410 nm. [] Secondly, they form high-quality films via spin-coating, which is crucial for device fabrication. [] Lastly, their thermal stability, with decomposition temperatures exceeding 330°C, ensures their suitability for various processing conditions and potential use in high-temperature applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。